molecular formula C18H19NO B12554930 Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- CAS No. 185250-39-9

Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]-

Cat. No.: B12554930
CAS No.: 185250-39-9
M. Wt: 265.3 g/mol
InChI Key: IPHQCWCGGAWCTL-MRTLOADZSA-N
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Description

Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- is an organic compound that belongs to the class of aziridines. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain. This particular compound is characterized by its unique structure, which includes a methylene group and a phenylmethoxyethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- typically involves the reaction of an appropriate precursor with a nitrogen source under specific conditions. One common method is the cyclization of an amino alcohol derivative using a dehydrating agent. The reaction conditions often require careful control of temperature and pH to ensure the formation of the aziridine ring.

Industrial Production Methods

Industrial production of aziridines generally involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: Nucleophilic substitution reactions are common, where the aziridine ring opens to form new products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the aziridine ring under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of various substituted amines or alcohols.

Scientific Research Applications

Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with aziridine moieties.

    Industry: Utilized in the production of polymers and other materials due to its reactivity.

Mechanism of Action

The mechanism of action of aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- involves its high reactivity due to ring strain. The compound can readily undergo ring-opening reactions, which allows it to interact with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophiles, affecting molecular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: The parent compound with a simpler structure.

    Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity.

    Ethyleneimine: Another three-membered nitrogen-containing compound with comparable properties.

Uniqueness

Aziridine, 2-methylene-1-[(1S)-1-phenyl-2-(phenylmethoxy)ethyl]- is unique due to its specific substituents, which impart distinct chemical and physical properties

Properties

CAS No.

185250-39-9

Molecular Formula

C18H19NO

Molecular Weight

265.3 g/mol

IUPAC Name

2-methylidene-1-[(1S)-1-phenyl-2-phenylmethoxyethyl]aziridine

InChI

InChI=1S/C18H19NO/c1-15-12-19(15)18(17-10-6-3-7-11-17)14-20-13-16-8-4-2-5-9-16/h2-11,18H,1,12-14H2/t18-,19?/m1/s1

InChI Key

IPHQCWCGGAWCTL-MRTLOADZSA-N

Isomeric SMILES

C=C1CN1[C@H](COCC2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

C=C1CN1C(COCC2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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